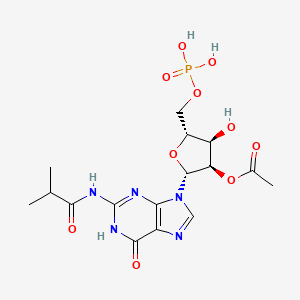
2'-O-Acetyl-N-(2-methylpropanoyl)guanosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant relevance in various scientific fields
Méthodes De Préparation
The synthesis of (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves multiple steps, typically starting with the preparation of the purine base. The purine base is then modified through a series of reactions to introduce the isobutyramido and phosphonooxy groups. The final step involves the formation of the tetrahydrofuran ring and the acetylation of the hydroxyl group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The purine base can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved often include key signaling cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other purine derivatives and nucleoside analogs. Compared to these compounds, (2R,3R,4R,5R)-4-Hydroxy-2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical properties. Some similar compounds include:
Adenosine: A naturally occurring nucleoside with similar purine structure.
Tenofovir: An antiviral drug with a phosphonooxy group.
Acyclovir: An antiviral drug with a modified purine base.
Propriétés
Numéro CAS |
61561-83-9 |
|---|---|
Formule moléculaire |
C16H22N5O10P |
Poids moléculaire |
475.35 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-hydroxy-2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-5-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H22N5O10P/c1-6(2)13(24)19-16-18-12-9(14(25)20-16)17-5-21(12)15-11(30-7(3)22)10(23)8(31-15)4-29-32(26,27)28/h5-6,8,10-11,15,23H,4H2,1-3H3,(H2,26,27,28)(H2,18,19,20,24,25)/t8-,10-,11-,15-/m1/s1 |
Clé InChI |
FOHRDFOXSSYBSI-ORXWAGORSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC(=O)C |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



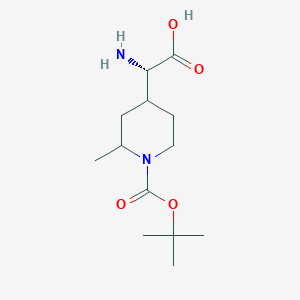
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
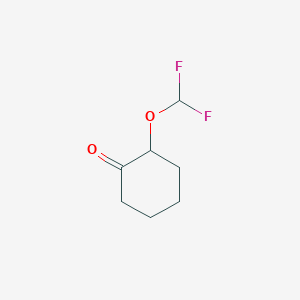
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
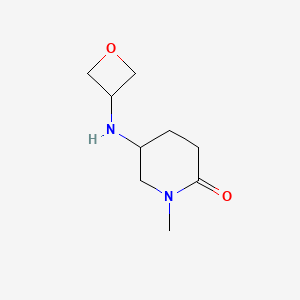
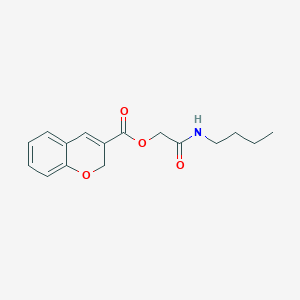
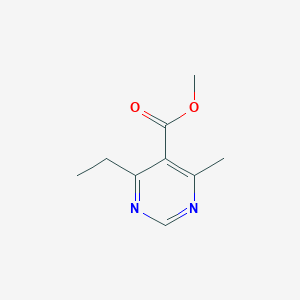
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
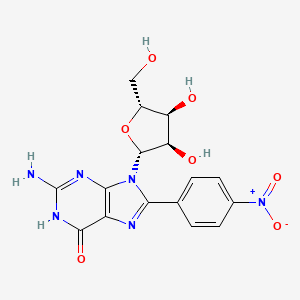
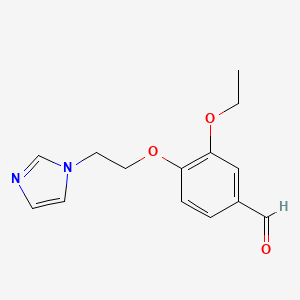
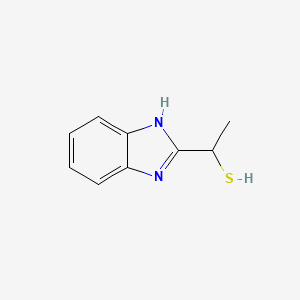
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

